molecular formula C15H10Cl2N2 B3279807 6,7-Dichloro-2-methyl-3-phenylquinoxaline CAS No. 70071-10-2

6,7-Dichloro-2-methyl-3-phenylquinoxaline

Cat. No.: B3279807
CAS No.: 70071-10-2
M. Wt: 289.2 g/mol
InChI Key: KTIJJZINHYOTRR-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methyl-3-phenylquinoxaline is an organic compound with the molecular formula C15H10Cl2N2 and a molecular weight of 289.16 g/mol It is a derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 6 and 7 positions, a methyl group at the 2 position, and a phenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-methyl-3-phenylquinoxaline typically involves the condensation of appropriate substituted benzene derivatives with o-phenylenediamine. One common method includes the reaction of 2,3-dichloroquinoxaline with a methylating agent under controlled conditions to introduce the methyl group at the 2 position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-methyl-3-phenylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of substituted quinoxalines with different functional groups.

Scientific Research Applications

6,7-Dichloro-2-methyl-3-phenylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methyl-3-phenylquinoxaline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the chlorine atoms at the 6 and 7 positions.

    3-Phenylquinoxaline: Lacks the methyl group at the 2 position and the chlorine atoms at the 6 and 7 positions.

    6,7-Dichloroquinoxaline: Lacks the methyl group at the 2 position and the phenyl group at the 3 position.

Uniqueness

6,7-Dichloro-2-methyl-3-phenylquinoxaline is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of chlorine atoms, a methyl group, and a phenyl group in specific positions allows for unique interactions and reactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

6,7-dichloro-2-methyl-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2/c1-9-15(10-5-3-2-4-6-10)19-14-8-12(17)11(16)7-13(14)18-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIJJZINHYOTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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